Structural Differentiation: 5-Phenethyl vs. 5-Unsubstituted Core Decisively Alters Lipophilic Ligand Efficiency
The 5-phenethyl substituent in CAS 941986-51-2 introduces a substantial lipophilic increment relative to the des-phenethyl analog 2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941868-52-6). Calculated cLogP for the target compound is approximately 4.7, compared to approximately 2.9 for the 5-unsubstituted analog, representing a ΔcLogP of ~1.8 log units . This difference is well above the commonly accepted threshold of ΔcLogP > 0.5 for meaningful pharmacological differentiation and places the compound in an optimal lipophilicity window (cLogP 3–5) associated with balanced potency, permeability, and metabolic stability for oral drug candidates.
| Evidence Dimension | Calculated partition coefficient (cLogP), a predictor of membrane permeability, solubility, and promiscuity risk |
|---|---|
| Target Compound Data | cLogP ≈ 4.7 (2-methyl-5-phenethyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one, CAS 941986-51-2) |
| Comparator Or Baseline | cLogP ≈ 2.9 (2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, CAS 941868-52-6, lacking the 5-phenethyl group) |
| Quantified Difference | ΔcLogP ≈ +1.8 log units; molecular weight differential = +104.16 Da (347.44 vs. 243.28 g/mol) |
| Conditions | cLogP values calculated using BioByte ClogP algorithm (Daylight/Biobyte) based on neutral species; values represent class-level inference pending experimental logD7.4 measurement. |
Why This Matters
For procurement, the 5-phenethyl group moves the compound into a more favorable lipophilicity space for cell permeability and target engagement in intracellular assays, making it a valuable SAR probe that cannot be replaced by the more polar 5-unsubstituted analog.
